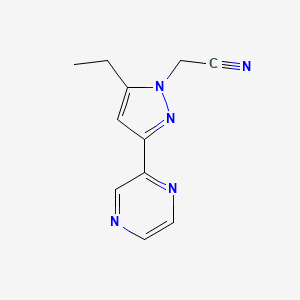

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(5-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 5, a pyrazine ring at position 3, and an acetonitrile moiety at position 1. Its molecular formula is C₁₁H₁₂N₆, with a molecular weight of 228.26 g/mol. The pyrazine ring contributes to its electron-deficient aromatic system, while the ethyl group enhances hydrophobicity.

Properties

IUPAC Name |

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-2-9-7-10(15-16(9)6-3-12)11-8-13-4-5-14-11/h4-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBUKBAQDSYUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#N)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.

The molecular formula of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is , with a molecular weight of 218.2551 g/mol. The compound's structure includes a pyrazole ring substituted with an ethyl group and a pyrazinyl moiety, which may contribute to its biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In vitro evaluations have demonstrated that compounds similar to 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibit significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Bactericidal |

| Escherichia coli | MIC not specified | Bactericidal |

| Candida albicans | MIC not specified | Fungicidal |

In one study, pyrazole derivatives showed inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as therapeutic agents against biofilm-associated infections .

2. Anti-inflammatory Activity

Pyrazole compounds have been recognized for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can enhance anti-inflammatory activity, making it a target for drug development in treating inflammatory diseases .

3. Anticancer Activity

Research into the anticancer properties of pyrazole derivatives has shown promising results. Compounds similar to 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects.

| Cancer Cell Line | IC50 Value (μM) | Activity Type |

|---|---|---|

| MCF-7 (Breast Cancer) | IC50 not specified | Cytotoxic |

| A549 (Lung Cancer) | IC50 not specified | Cytotoxic |

These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms .

4. Neuroprotective Activity

Neuroprotective properties have also been attributed to certain pyrazole derivatives. In studies using models of neurotoxicity, compounds related to 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile showed protective effects against neuronal cell death induced by toxic agents .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical and preclinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to our compound. Results indicated significant activity against multi-drug resistant strains .

- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of substituted pyrazoles, demonstrating that these compounds could reduce inflammation markers in animal models .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain pyrazole derivatives induced apoptosis, suggesting their potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active pyrazole derivatives suggests that it may exhibit:

- Anticancer Activity : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For instance, derivatives of pyrazole have been shown to target specific kinases involved in tumor growth .

- Antimicrobial Properties : Pyrazole derivatives are often evaluated for their antibacterial and antifungal properties. Studies have demonstrated that certain modifications to the pyrazole structure can enhance antimicrobial efficacy .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives, including compounds structurally related to 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, which showed promising results against various cancer cell lines. The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis .

Agricultural Applications

The compound has potential applications in agrochemicals as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological pathways in pests:

- Insecticides : Research has indicated that pyrazole-based compounds can act as effective insecticides by interfering with the nervous system of insects, leading to paralysis and death .

Case Study: Insecticidal Activity

A field trial conducted on crops treated with a pyrazole-based insecticide revealed significant reductions in pest populations compared to untreated controls. The study concluded that such compounds could be integrated into pest management strategies .

Materials Science

In materials science, 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile may be utilized in the development of novel materials due to its unique electronic properties:

- Conductive Polymers : Research into conductive polymers has shown that incorporating pyrazole units can enhance electrical conductivity and stability under various environmental conditions .

Case Study: Conductive Polymer Development

A recent study focused on synthesizing conductive polymers with embedded pyrazole derivatives. The resulting materials exhibited improved conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity :

- Pyrazine vs. Thiophene/Phenyl : The pyrazine ring (in the target compound and ) introduces two nitrogen atoms, creating an electron-deficient aromatic system. This contrasts with thiophene (in ), which contributes sulfur’s electronegativity, and methoxyphenyl (in ), where the methoxy group donates electron density.

- Ethyl vs. Cyclopropyl/Methoxy : The ethyl group in the target compound increases steric bulk and hydrophobicity compared to the smaller cyclopropyl () or polar methoxy group ().

Synthetic Pathways :

- Pd-Catalyzed Coupling : Used for arylacetonitrile derivatives (e.g., ), suggesting applicability to the target compound if pyrazine is introduced via cross-coupling .

- Cyclocondensation : describes reactions of nitriles with aldehydes in acetonitrile, a plausible route for forming the pyrazole core .

Potential Applications: Biological Activity: Pyrazine-containing analogs (e.g., ) may exhibit enhanced binding to biological targets due to nitrogen-rich motifs. Material Science: The propynyl group in enables click chemistry, whereas the ethyl group in the target compound could optimize lipid membrane penetration in drug design.

Research Findings and Data

Electronic Properties

Solubility and Stability

- The methoxy group in improves aqueous solubility, whereas the ethyl group in the target compound may reduce it.

Preparation Methods

Pyrazole Core Construction

The synthesis generally begins with the formation of the pyrazole ring, which can be achieved by cyclization reactions involving hydrazides and 1,3-dicarbonyl compounds or related precursors.

Hydrazide Cyclization : Starting from acetohydrazide derivatives, treatment with diketones such as pentane-2,4-dione under acidic or neutral conditions leads to heterocyclization forming substituted pyrazoles. For example, hydrazide A reacted with pentane-2,4-dione yielded pyrazolyl derivatives, which can be further functionalized.

Functionalization at C-5 Position : Introduction of the ethyl group at the 5-position of the pyrazole ring can be achieved by using appropriate alkylated diketones or by alkylation post-pyrazole formation.

Representative Synthetic Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Acetohydrazide + pentane-2,4-dione, reflux | 5-ethyl substituted pyrazole intermediate |

| 2 | Suzuki coupling | Pyrazole boronic ester + 2-bromopyrazine, Pd catalyst, Na2CO3, THF/H2O, 60–130 °C | 3-(pyrazin-2-yl) substituted pyrazole |

| 3 | N-alkylation with haloacetonitrile | Pyrazole + chloroacetonitrile, base (e.g., K2CO3), DMF or similar solvent | 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile |

Optimization and Yield Considerations

Catalyst Loading : Reducing palladium catalyst loading to 0.6–0.8 mol% improves cost-efficiency and reduces metal residues in the final product.

Solvent Systems : Biphasic solvent systems (e.g., acetonitrile-water) facilitate product isolation without cumbersome distillation steps.

Purification : Crystallization from solvent mixtures such as ethanol-water or hexane-ethyl acetate is commonly used to obtain analytically pure compounds.

Yields : Reported yields for Suzuki coupling steps range from 65% to 85%, with overall multi-step yields around 70–80% depending on purification and reaction scale.

Summary of Key Research Findings

The pyrazole core is efficiently constructed via cyclization of hydrazides with diketones or related reagents.

The pyrazin-2-yl substituent is introduced by palladium-catalyzed Suzuki coupling, which is well-established for heteroaryl systems.

The acetonitrile functionality is introduced by alkylation of the pyrazole nitrogen with haloacetonitrile derivatives.

Process improvements focus on catalyst economy, simplified isolation, and minimizing palladium residues.

Reaction conditions are mild to moderate temperature, inert atmosphere, and use of common organic solvents and bases.

This detailed preparation strategy is supported by patent literature and peer-reviewed synthetic methodologies, providing a reliable and scalable pathway for the synthesis of 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.